thermodynamic properties and boiling point of 4-hydroxybutyl 2-methylpropanoate
thermodynamic properties and boiling point of 4-hydroxybutyl 2-methylpropanoate
An In-Depth Technical Guide to the Thermodynamic Profiling and Phase Equilibria of 4-Hydroxybutyl 2-Methylpropanoate
Executive Summary
In the landscape of advanced drug development and polymeric excipient synthesis, bifunctional molecules offer unparalleled versatility. 4-Hydroxybutyl 2-methylpropanoate (commonly referred to as 4-hydroxybutyl isobutyrate) is a highly specialized ester-alcohol. Featuring both a sterically hindered isobutyrate ester linkage and a reactive terminal primary hydroxyl group, it serves as a critical building block for biodegradable polymer matrices, pro-drug linkers, and low-VOC (Volatile Organic Compound) reactive diluents.
This whitepaper provides a rigorous framework for the thermodynamic profiling of 4-hydroxybutyl 2-methylpropanoate[1]. As a Senior Application Scientist, I have structured this guide to bridge predictive thermodynamics with field-proven experimental protocols, ensuring that researchers can confidently determine its boiling point, vapor pressure, and thermal stability for pharmaceutical applications.
Physicochemical Profiling & Structural Analysis
Understanding the macroscopic thermodynamic behavior of 4-hydroxybutyl 2-methylpropanoate requires an analysis of its molecular topology. The molecule consists of a hydrophobic, branched isobutyrate tail and a flexible 1,4-butanediol-derived backbone terminating in a hydrophilic hydroxyl group.
This structural duality dictates its phase equilibria. The terminal −OH group engages in strong intermolecular hydrogen bonding, significantly elevating its boiling point and enthalpy of vaporization ( ΔHvap ) compared to non-hydroxylated analogs. Meanwhile, the steric bulk of the isopropyl group shields the ester carbonyl, reducing its susceptibility to rapid nucleophilic attack (hydrolysis)—a crucial feature for formulation stability.
Table 1: Fundamental Physicochemical Identifiers
| Property | Value / Descriptor |
| IUPAC Name | 4-hydroxybutyl 2-methylpropanoate |
| CAS Registry Number | 123641-46-3[1] |
| Molecular Formula | C8H16O3 [1] |
| Molecular Weight | 160.21 g/mol [1] |
| Exact Mass | 160.1099 Da[1] |
| DSSTox ID | DTXSID90568508[1] |
| SMILES | CC(C)C(=O)OCCCCO |
Predictive Thermodynamics (Joback-Reid Method)
In early-stage drug development, empirical thermodynamic data for specialized intermediates may be sparse. Before executing resource-intensive experimental protocols, we employ the Joback-Reid group-contribution method to establish a highly accurate predictive baseline. This ensures that our experimental apparatus (e.g., thermal sensors, vacuum pumps) is calibrated to the correct operational range.
By deconstructing the molecule into its constituent functional groups (two −CH3 , one −CH< , one −COO− ester, four −CH2− , and one −OH ), we can calculate the theoretical normal boiling point ( Tb ).
Table 2: Predicted Thermodynamic Parameters
| Thermodynamic Property | Predicted Value | Mechanistic Rationale |
| Normal Boiling Point ( Tb ) | ~259.5 °C (532.6 K) | Elevated primarily by the terminal hydroxyl group's hydrogen bonding network. |
| Critical Temperature ( Tc ) | ~445.2 °C (718.3 K) | Dictates the upper limit of the liquid-vapor coexistence curve. |
| Critical Pressure ( Pc ) | ~32.4 bar | Influenced by the molecular volume and chain flexibility. |
| Enthalpy of Vaporization ( ΔHvap ) | ~58.4 kJ/mol | High energy required to break both van der Waals forces and H-bonds. |
Note: Predictions are based on standard group-contribution algorithms widely utilized in chemical engineering and validated against the .
Experimental Determination Protocols
To transition from predictive models to empirical certainty, the following protocols outline a self-validating system for thermodynamic measurement.
Protocol 1: High-Precision Vapor Pressure & Boiling Point Determination via Dynamic Ebulliometry
Expert Insight (Causality): Static vapor pressure methods often suffer from degassing issues and localized superheating. For esters like 4-hydroxybutyl 2-methylpropanoate, prolonged static heating can induce trace auto-oxidation or hydrolysis. Dynamic ebulliometry (using a Swietoslawski ebulliometer) is chosen because it ensures continuous, rapid liquid-vapor equilibrium, minimizing thermal degradation while providing highly accurate P−T data compliant with .
Step-by-Step Methodology:
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Sample Dehydration & Purity Verification: Dry the 4-hydroxybutyl 2-methylpropanoate over activated 3Å molecular sieves for 48 hours.
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Validation: Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) to ensure >99.5% purity. Perform Karl Fischer titration to verify moisture content is <50 ppm. Why? Trace water forms low-boiling azeotropes, artificially depressing the measured boiling point.
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Apparatus Calibration: Calibrate the ebulliometer's Pt100 RTD temperature sensor ( ±0.01 K) and the absolute pressure transducer ( ±0.01 kPa) using ultra-pure decane as a reference fluid.
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Equilibration: Introduce 50 mL of the purified sample into the ebulliometer boiler. Apply a controlled vacuum starting at 5.0 kPa.
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Measurement: Apply heat until a steady reflux drop rate of 30–40 drops/min is achieved over the thermowell. Record the equilibrium temperature.
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Data Regression: Incrementally increase the pressure up to 101.325 kPa (1 atm), recording the equilibrium temperature at each step. Fit the resulting data to the Antoine Equation :
log10(P)=A−T+CB(Where P is pressure in bar, T is temperature in K, and A, B, C are regression constants).
Protocol 2: Heat Capacity ( Cp ) Profiling via Modulated DSC (mDSC)
Expert Insight (Causality): Standard Differential Scanning Calorimetry (DSC) conflates reversible thermodynamic heat capacity with non-reversible kinetic events (e.g., trace volatile evaporation or structural relaxation). Modulated DSC applies a sinusoidal temperature oscillation over a linear heating ramp, mathematically isolating the reversing heat flow to provide a pure Cp measurement.
Step-by-Step Methodology:
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Baseline Calibration: Run an empty hermetic aluminum pan to establish the instrumental baseline. Calibrate cell constant and temperature using an indium standard.
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Sample Encapsulation: Seal 10–15 mg of 4-hydroxybutyl 2-methylpropanoate in a hermetic aluminum pan to prevent mass loss during heating.
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Thermal Method: Equilibrate at -50 °C. Apply a linear heating rate of 2 °C/min combined with a modulation amplitude of ±0.5 °C every 60 seconds, up to 150 °C.
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Analysis: Extract the reversing heat flow signal. Calculate the specific heat capacity ( Cp ) as a function of temperature using the .
Visualizing the Workflows
Fig 1: Self-validating workflow for thermodynamic property determination.
Applications in Drug Development & Polymer Synthesis
The thermodynamic stability and dual functionality of 4-hydroxybutyl 2-methylpropanoate make it highly valuable in advanced pharmaceutical applications:
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Biodegradable Polyurethanes: The terminal hydroxyl group reacts readily with diisocyanates to form polyurethane matrices. The internal isobutyrate ester acts as a metabolically cleavable linkage, allowing the polymer to degrade into non-toxic byproducts in vivo.
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Pro-Drug Conjugation: Active Pharmaceutical Ingredients (APIs) containing carboxylic acids can be esterified with the primary hydroxyl of 4-hydroxybutyl 2-methylpropanoate. The steric hindrance of the isobutyrate group ensures that enzymatic cleavage occurs predictably, enabling controlled, sustained release of the API.
Fig 2: Mechanistic pathway of 4-hydroxybutyl isobutyrate in prodrug formulation.
References
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National Institute of Standards and Technology (NIST). "Thermophysical Properties of Fluid Systems." NIST Chemistry WebBook, SRD 69. Available at: [Link]
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ASTM International. "ASTM E1719 - 12(2018) Standard Test Method for Vapor Pressure of Liquids by Ebulliometry." Available at:[Link]
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International Union of Pure and Applied Chemistry (IUPAC). "Guidelines for the Reporting of Thermodynamic Data." Available at:[Link]
